GlcNAc beta(1-3)GalNAc-alpha-Thr

Description

The exact mass of the compound GlcNAc beta(1-3)GalNAc-alpha-Thr is 525.21698818 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality GlcNAc beta(1-3)GalNAc-alpha-Thr suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GlcNAc beta(1-3)GalNAc-alpha-Thr including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

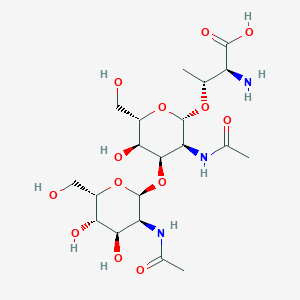

IUPAC Name |

(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N3O13/c1-6(11(21)18(31)32)33-20-13(23-8(3)27)17(15(29)10(5-25)35-20)36-19-12(22-7(2)26)16(30)14(28)9(4-24)34-19/h6,9-17,19-20,24-25,28-30H,4-5,21H2,1-3H3,(H,22,26)(H,23,27)(H,31,32)/t6-,9+,10+,11+,12+,13+,14-,15+,16-,17-,19+,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSPZGKRTLZXAV-RGVQASSVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO)O)O[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693687 |

Source

|

| Record name | (2S,3R)-3-{[(2S,3S,4R,5R,6S)-3-Acetamido-4-{[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-aminobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286959-52-2 |

Source

|

| Record name | (2S,3R)-3-{[(2S,3S,4R,5R,6S)-3-Acetamido-4-{[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-aminobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"GlcNAc beta(1-3)GalNAc-alpha-Thr" core structure elucidation

Elucidation of the Core 3 O-Glycan (GlcNAc 1-3GalNAc -Thr): A Technical Guide

Executive Summary

The Core 3 O-glycan structure (GlcNAc

This guide provides a rigorous, self-validating workflow for the isolation, structural elucidation, and differentiation of Core 3 from its structural isomers (Core 1 and Core 2), utilizing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Part 1: Biological Framework & Biosynthesis

To elucidate the structure, one must first understand its biosynthetic origin and the competitive landscape within the Golgi apparatus. The formation of Core 3 is a direct competitor to Core 1.

The Biosynthetic "Decision"

The initial step for both pathways is the Tn Antigen (GalNAc

-

C1GalT1 (Core 1 Synthase): Adds Galactose (creates Core 1).

- 3GnT6 (Core 3 Synthase): Adds N-Acetylglucosamine (creates Core 3).[2][3]

In healthy colonic tissue,

Visualization: Competitive Biosynthetic Pathway

Figure 1: The competitive biosynthetic divergence between Core 1 and Core 3 O-glycans in the Golgi apparatus.

Part 2: Analytical Strategy & Logic

Elucidating Core 3 requires overcoming two main challenges:

-

Isomeric Confusion: Core 3 (HexNAc-HexNAc) must be distinguished from Core 2 (branched) and di-HexNAc terminal structures.

-

"Peeling" Artifacts: The alkaline conditions required to release O-glycans can degrade the reducing end (peeling), destroying the linkage information.[4]

The "Gold Standard" Workflow

To ensure scientific integrity, we utilize Reductive

Figure 2: Step-by-step analytical workflow for Core 3 elucidation, prioritizing structural stability and validation.

Part 3: Detailed Experimental Protocols

Protocol A: Reductive -Elimination (Release)

Objective: Release O-glycans while converting the reducing end GalNAc to GalNAc-ol (alditol) to prevent degradation.

-

Preparation: Lyophilize 100-500

g of glycoprotein sample in a glass tube. -

Reagent: Prepare 1.0 M NaBH

(or KBH -

Reaction: Add 500

L of reagent to the sample. Incubate at 42°C for 16–18 hours .-

Scientific Rationale: This temperature/time balance maximizes release while minimizing peptide bond cleavage, though some peptide degradation is inevitable.

-

-

Neutralization: Cool on ice. Slowly add 1.0 M acetic acid dropwise until bubbling ceases (pH ~6).

-

Desalting: Pass through a cation exchange column (Dowex 50W-X8, H+ form) to remove Na+/K+ and peptides. Elute with water.[4][5]

-

Borate Removal: Evaporate to dryness. Add 500

L methanol:acetic acid (9:1), vortex, and dry under N-

Critical Step: Borate forms complexes with polyols (glycans); failure to remove it results in poor MS signals.

-

Protocol B: Permethylation (Derivatization)

Objective: Methylate all free hydroxyl and N-acetyl groups to stabilize the molecule and create diagnostic fragmentation patterns.

-

Solubilization: Dissolve dried glycans in 200

L DMSO. -

Base Addition: Add ~50 mg of finely powdered NaOH (slurry).

-

Methylation: Add 100

L Methyl Iodide (CH -

Quench: Add 1 mL ice-cold water.

-

Extraction: Add 1 mL Chloroform (CHCl

). Vortex and centrifuge.[5] -

Collection: Discard the upper aqueous phase (waste). Wash the lower organic phase (glycans) 3x with water.

-

Dry: Evaporate CHCl

under nitrogen.

Part 4: Structural Confirmation (Data Interpretation)

Mass Spectrometry (MS/MS) Fingerprinting

Differentiation of Core 3 from Core 1 relies on identifying the terminal residue and the specific mass shifts associated with permethylation.

Table 1: Diagnostic Ions (Permethylated Alditols)

| Feature | Core 1 (Gal-GalNAc-ol) | Core 3 (GlcNAc-GalNAc-ol) |

| Precursor Mass (M+Na)+ | m/z 534.3 | m/z 575.3 |

| Terminal Residue | Galactose | N-Acetylglucosamine (GlcNAc) |

| Diagnostic Oxonium Ion | m/z 219 (Terminal Hex+) | m/z 260 (Terminal HexNAc+) |

| Fragmentation Logic | Loss of terminal Gal exposes GalNAc-ol | Loss of terminal GlcNAc exposes GalNAc-ol |

Note on Causality: The shift from m/z 219 to m/z 260 is the definitive mass spectral signature. If you observe m/z 260, you have a terminal HexNAc. To confirm it is GlcNAc (and not GalNAc), enzymatic digestion is required (see below).

Enzymatic Validation

To confirm the

-

Enzyme:

-N-Acetylglucosaminidase (specific for terminal -

Procedure: Digest the un-methylated glycan.

-

Result:

-

Core 3: Shift in mass corresponding to loss of GlcNAc (203 Da).

-

Core 1 / Core 5: No digestion (enzyme mismatch).

-

NMR Spectroscopy

NMR provides stereochemical certainty. The key signals are the anomeric protons (H-1).

-

GalNAc-ol (Reducing End): Look for the multiplet signals characteristic of the open-chain alditol.

-

GlcNAc (Non-reducing End):

-

-Linkage: The H-1 signal for

-

Contrast: An

-linkage (like in Core 5) would show a downfield H-1 (~4.9–5.2 ppm) with a small coupling constant.

-

-Linkage: The H-1 signal for

Part 5: Clinical & Pharmaceutical Relevance

Understanding the Core 3 structure is directly applicable to drug development and diagnostics in oncology.

-

Colorectal Cancer (CRC) Biomarker:

-

Therapeutic Targets:

-

Gene Therapy: Re-introduction of B3GNT6 into CRC cells has been shown to suppress metastasis by restoring the protective glycocalyx.

-

Drug Delivery: Targeting the "naked" Core 1 or Tn antigens (exposed due to lack of Core 3) using antibody-drug conjugates (ADCs).

-

References

-

Iwai, T., et al. (2002). Molecular cloning and characterization of a novel UDP-GlcNAc:GalNAc-peptide beta1,3-N-acetylglucosaminyltransferase (beta 3Gn-T6), an enzyme synthesizing the core 3 structure of O-glycans.

-

[Link]

-

-

An, G., et al. (2007). Increased susceptibility to colitis and colorectal tumors in mice lacking core 3-derived O-glycans. Journal of Experimental Medicine.

-

[Link]

-

-

Jensen, P. H., et al. (2010). Improved and semi-automated reductive β-elimination workflow for higher throughput protein O-glycosylation analysis.

-

[Link]

-

-

Robbe, C., et al. (2003). Structural characterization of the O-glycans from the human mucin MUC2. Biochemical Journal.

-

[Link]

-

-

Brockhausen, I. (2009). B3GNT6 (UDP-GlcNAc:betaGal beta-1,3-N-acetylglucosaminyltransferase 6).

-

[Link]

-

Sources

- 1. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Downregulation of B3GNT6 is a predictor of poor outcomes in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cores.emory.edu [cores.emory.edu]

- 5. Release of O-glycan by eliminative oximation - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Core 3 synthase is down-regulated in colon carcinoma and profoundly suppresses the metastatic potential of carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Sentinel: A Technical Guide to Core 3 O-Glycans

Executive Summary: The "Hidden" Core

In the landscape of mucin-type O-glycosylation, Core 1 (Gal

For researchers in mucosal immunology and oncology, Core 3 is not merely a structural variant; it is a functional determinant of mucosal barrier integrity. Its downregulation is a validated prognostic marker for Colorectal Cancer (CRC) progression and a driver of the Epithelial-Mesenchymal Transition (EMT).[1] This guide delineates the biosynthesis, pathological mechanisms, and definitive characterization protocols for Core 3 O-glycans.

Biosynthetic Enzymology: The Golgi "Switch"

The synthesis of Core 3 is governed by a single, critical enzyme:

The Competition Mechanism

Within the Golgi apparatus, a kinetic competition occurs for the Tn antigen (GalNAc

-

C1GALT1 (Core 1 Synthase): Adds Galactose.[2][3][4][5] Ubiquitous.

-

B3GNT6 (Core 3 Synthase): Adds GlcNAc. Tissue-restricted (Colon/Stomach).

When B3GNT6 is expressed, it effectively competes with C1GALT1, shifting the glycoprofile toward Core 3.[4] This structure is more resistant to bacterial glycosidases, thereby stabilizing the inner mucus layer.

Visualization: The Glycosylation Decision Node

Figure 1: The biosynthetic competition between Core 1 and Core 3 pathways determines mucosal stability.

Physiological & Pathological Function

The Mucosal Barrier (MUC2 Stabilization)

In the healthy colon, MUC2 mucins are heavily decorated with Core 3 glycans. The GlcNAc

-

Mechanism: Core 3 glycans sterically hinder bacterial proteases from cleaving the MUC2 protein backbone.

-

Evidence: B3gnt6 knockout mice exhibit increased permeability and spontaneous colitis due to a "thinner" inner mucus layer (An et al., 2007).

The Colitis-to-Cancer Axis

Loss of Core 3 is a "second hit" in tumorigenesis.[6] When B3GNT6 is downregulated:

-

Inflammation: Bacteria breach the mucus, activating TLR4/NF-

B signaling in epithelial cells. -

EMT Activation: Loss of Core 3 on MUC1 (a transmembrane mucin) alters its trafficking. Instead of remaining apical, hypoglycosylated MUC1 is internalized and releases its cytoplasmic tail (MUC1-C), which translocates to the nucleus to interact with p53 and

-catenin, driving EMT.

Quantitative Impact of Core 3 Loss

Table 1: Phenotypic comparison of Wild Type vs. Core 3 Deficient Models

| Feature | Wild Type (B3GNT6 +/+) | Knockout (B3GNT6 -/-) | Clinical Correlation (CRC) |

| Mucus Thickness | High (~50 | Reduced (<20 | Thinned/Absent in tumors |

| Bacterial Contact | Sterile inner mucus | Bacteria contact epithelium | Bacterial biofilms on tumor |

| DSS Sensitivity | Resistant to low-dose DSS | Severe Colitis / Mortality | N/A |

| Tumor Burden | Low (AOM/DSS model) | High (Significant increase) | Low B3GNT6 = Poor Survival |

| MUC1 Localization | Apical Membrane | Cytoplasmic/Nuclear | Nuclear MUC1-C observed |

Technical Workflow: Characterizing Core 3

Note regarding Lectins: There is NO strictly specific lectin for Core 3. While GSL-II binds terminal GlcNAc, it cross-reacts with other GlcNAc structures. Mass Spectrometry is the mandatory standard for validation.

Protocol A: O-Glycomic Profiling (Mass Spectrometry)

Objective: Definitively identify Core 3 structures (m/z 425 for permethylated disaccharide) vs. Core 1.

Step-by-Step Methodology:

-

Sample Prep: Lyse colonic epithelial cells or purified mucins. Denature (8M Urea).

-

Release (Reductive

-Elimination):-

Incubate sample in 1M NaBH

/ 0.1M NaOH at 45°C for 16 hours. -

Why: This releases O-glycans and converts the reducing end GalNAc to GalNAcitol (preventing "peeling" degradation).[7]

-

-

Purification: Pass through a cation-exchange column (Dowex 50W) to remove sodium salts and peptides. Lyophilize.

-

Permethylation (Critical Step):

-

Resuspend dried glycans in DMSO. Add NaOH slurry and Iodomethane (CH

I). -

Why: Methylating all hydroxyl groups stabilizes sialic acids and increases ionization efficiency for MS.[7]

-

-

Data Acquisition (MALDI-TOF/TOF or LC-MS/MS):

-

Analyze in Positive Ion Mode.

-

Diagnostic Signal: Look for the [M+Na]+ peak at m/z 534.3 (Permethylated Core 3: GlcNAc-GalNAcitol) vs. m/z 493.3 (Permethylated Core 1: Gal-GalNAcitol). Note: Masses vary based on extension/sialylation.

-

MS/MS Fragmentation: Core 3 yields a unique fragment at m/z 260 (terminal GlcNAc) whereas Core 1 yields m/z 219 (terminal Gal).

-

Protocol B: Differential IHC Analysis

Objective: Spatial validation of B3GNT6 expression in tissue sections.

-

Primary Antibodies:

-

Target: Anti-B3GNT6 (Polyclonal, e.g., Sigma HPA036363).

-

Control: Anti-MUC2 (to verify mucin presence).

-

-

Antigen Retrieval: Citrate buffer (pH 6.0), 95°C for 20 mins.

-

Staining Pattern:

-

Normal Colon: Strong peri-nuclear (Golgi) staining in Goblet cells; intense staining in the lower crypts.

-

CRC Tissue: Loss of staining or diffuse cytoplasmic "haze" indicating mislocalization.

-

Mechanistic Visualization: The Colitis-to-Cancer Axis

Figure 2: The cascade from B3GNT6 downregulation to metastatic potential.

Therapeutic Implications

The restoration of Core 3 O-glycans presents a novel therapeutic avenue.[1]

-

Gene Therapy: Viral vector delivery of B3GNT6 has shown efficacy in suppressing tumor growth in xenograft models (Lee et al., 2013).

-

Epigenetic Modulation: Since B3GNT6 is often silenced by promoter hypermethylation in CRC, DNA methyltransferase inhibitors (e.g., 5-azacytidine) may restore its expression, re-establishing the mucus barrier.

References

-

Iwai, T., et al. (2002). Molecular cloning and characterization of a novel UDP-GlcNAc:GalNAc-peptide beta1,3-N-acetylglucosaminyltransferase (beta 3Gn-T6), an enzyme synthesizing the core 3 structure of O-glycans. Journal of Biological Chemistry. Link

-

An, G., et al. (2007). Increased susceptibility to colitis and colorectal tumors in mice lacking core 3-derived O-glycans.[6][8] Journal of Experimental Medicine. Link

-

Lee, S.H., et al. (2013).[9] Core 3 O-glycan synthase suppresses tumor formation and metastasis of prostate carcinoma PC3 and LNCaP cells through down-regulation of alpha2beta1 integrin complex.[6] Journal of Biological Chemistry. Link

-

Ho, J.C., et al. (2017). Core 3 mucin-type O-glycan restoration in colorectal cancer cells promotes MUC1/p53/miR-200c-dependent epithelial identity.[1] Oncogene. Link

-

Brockhausen, I., et al. (2009). Pathways of O-glycan biosynthesis in cancer cells. Biochimica et Biophysica Acta (BBA) - General Subjects. Link

Sources

- 1. Core 3 mucin-type O-glycan restoration in colorectal cancer cells promotes MUC1/p53/miR-200c-dependent epithelial identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling the role of C1GALT1 in abnormal glycosylation and colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific (sialyl-)Lewis core 2 O-glycans differentiate colorectal cancer from healthy colon epithelium [thno.org]

- 4. Computational Modeling of O-Linked Glycan Biosynthesis in CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. cores.emory.edu [cores.emory.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Study of the biological functions of mucin type core 3 O-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of "GlcNAc beta(1-3)GalNAc-alpha-Thr"

Technical Guide: Biosynthesis and Characterization of the Core 3 O-Glycan (GlcNAc

Executive Summary

This technical guide details the biosynthesis, enzymatic regulation, and experimental characterization of the O-linked glycan structure GlcNAc

For drug development professionals, Core 3 is a high-value target: its downregulation is a recognized biomarker for colorectal cancer (CRC) progression and metastasis. This guide provides actionable protocols for synthesizing this motif in vitro and validating its structure using mass spectrometry.

Molecular Architecture & Biological Context[2]

The structure GlcNAc

-

Acceptor Substrate: The Tn antigen (GalNAc

-Ser/Thr), which is the initial product of O-glycosylation.[3][4] -

Linkage: A

1-3 glycosidic bond connects N-acetylglucosamine (GlcNAc) to the N-acetylgalactosamine (GalNAc) residue.[3] -

Tissue Specificity: Under homeostatic conditions, Core 3 is abundantly expressed in goblet cells of the gastrointestinal tract, contributing to the synthesis of MUC2, the major component of the protective mucus layer.

Table 1: Structural Comparison of Major O-Glycan Cores

| Core Type | Structure | Key Synthase | Biological Context |

| Core 3 | GlcNAc | B3GNT6 | Colonic mucins; Tumor suppressor in CRC.[1] |

| Core 1 | Gal | C1GALT1 | Ubiquitous; Precursor to Core 2. |

| Core 2 | GlcNAc | GCNT1 | Leukocyte trafficking; Inflammation. |

| Core 4 | GlcNAc | GCNT3 | Restricted; Mucin extension. |

The Biosynthetic Pathway

The synthesis of Core 3 is a sequential Golgi-resident process. It relies on a critical "decision point" where the Tn antigen is processed by either C1GALT1 (to form Core 1) or B3GNT6 (to form Core 3).

Step-by-Step Mechanism

-

Initiation (ER/cis-Golgi): Polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) transfer GalNAc from UDP-GalNAc to the hydroxyl group of Threonine on the peptide backbone.

-

Branching Decision (cis/medial-Golgi):

-

Path A (Core 1): C1GALT1 adds Galactose.[3]

-

Path B (Core 3): B3GNT6 adds GlcNAc. This step is often sterically competitive. High B3GNT6 activity can sequester the Tn substrate, preventing Core 1 synthesis.

-

-

Elongation: The GlcNAc residue of Core 3 can serve as an acceptor for further glycosylation (e.g., sulfation or sialylation) to form complex mucins.[5]

Figure 1: The biosynthetic bifurcation at the Tn Antigen.[4] B3GNT6 competes with C1GALT1 to synthesize Core 3, a critical step in mucin maturation.

Enzymology of B3GNT6 (Core 3 Synthase)

B3GNT6 (UDP-GlcNAc:beta-Gal beta-1,3-N-acetylglucosaminyltransferase 6) is the sole enzyme responsible for Core 3 synthesis in vivo.

-

Enzyme Class: Glycosyltransferase Family 31 (GT31).

-

Substrate Specificity: Highly specific for GalNAc

-Ser/Thr. It does not utilize Gal -

Cofactor Requirement: Divalent metal ion dependent. Mn

is the preferred cofactor, coordinating the phosphate groups of the UDP-donor to facilitate the nucleophilic attack by the acceptor. -

Kinetics: The enzyme exhibits a typical ordered Bi-Bi mechanism. The

for the acceptor (GalNAc-peptide) is typically in the low millimolar range (~3.3 mM), necessitating high local concentrations in the Golgi for efficient synthesis.

Experimental Protocol: In Vitro Synthesis & Validation

This protocol describes the chemoenzymatic synthesis of Core 3 using recombinant B3GNT6. This system is self-validating via LC-MS/MS.

Reagents & Equipment

-

Enzyme: Recombinant human B3GNT6 (truncated soluble form, expressed in HEK293 or CHO).

-

Acceptor: Synthetic peptide Ala-Pro-Thr(GalNAc)-Pro-Ala or Benzyl-

-GalNAc (GalNAc -

Donor: UDP-GlcNAc (Uridine 5'-diphospho-N-acetylglucosamine).

-

Buffer System: 50 mM MES (pH 6.5) or HEPES (pH 7.0). Note: B3GNT6 activity drops significantly above pH 7.5.

Step-by-Step Workflow

-

Reaction Assembly: Prepare a 50

L reaction mixture on ice:-

Buffer: 50 mM MES, pH 6.5

-

MnCl

: 10 mM (Critical for catalytic activity) -

Acceptor (GalNAc-peptide): 1 mM

-

Donor (UDP-GlcNAc): 2 mM (Excess to drive completion)

-

B3GNT6 Enzyme: 0.5 - 1.0

g -

Control: Reaction lacking enzyme (Negative Control).

-

-

Incubation: Incubate at 37°C for 2–4 hours .

-

Optimization: For scale-up synthesis, add alkaline phosphatase to degrade the inhibitory by-product (UDP).

-

-

Termination: Stop reaction by heating at 95°C for 3 minutes or adding 50

L of 0.1% Formic Acid (compatible with downstream MS). -

Purification (Solid Phase Extraction): Use a C18 Sep-Pak cartridge to remove salts and unreacted UDP-sugar. Elute the glycopeptide with 50% Acetonitrile/0.1% TFA.

-

Validation (LC-MS/MS): Analyze the product.

-

Mass Shift: Look for a mass increase of +203.08 Da (GlcNAc residue).

-

Fragmentation: HCD (Higher-energy Collisional Dissociation) fragmentation should yield oxonium ions at m/z 204 (GlcNAc/GalNAc) and the specific glycan fingerprint.

-

Figure 2: Analytical workflow for validating B3GNT6 activity and Core 3 formation.

Clinical & Therapeutic Implications

Colorectal Cancer (CRC) Biomarker: Research consistently demonstrates that B3GNT6 expression is downregulated in CRC tissues compared to normal mucosa. The loss of Core 3 glycans leads to:

-

Compromised Barrier: Reduced MUC2 stability and barrier function, exposing the epithelium to inflammation.

-

Increased Metastasis: Re-expression of B3GNT6 in CRC cell lines (e.g., LSC) significantly suppresses cell migration and liver metastasis by altering

2

Therapeutic Strategy: Monitoring B3GNT6 activity serves as a prognostic marker. Furthermore, strategies to upregulate B3GNT6 or deliver Core 3-mimetics are being explored to restore mucosal integrity in Inflammatory Bowel Disease (IBD) and prevent cancer progression.

References

-

Iwai, T., et al. (2002). Molecular cloning and characterization of a novel UDP-GlcNAc:GalNAc-peptide beta1,3-N-acetylglucosaminyltransferase (beta 3Gn-T6), an enzyme synthesizing the core 3 structure of O-glycans. Journal of Biological Chemistry.

-

Iwai, T., et al. (2005). Core 3 synthase is down-regulated in colon carcinoma and profoundly suppresses the metastatic potential of carcinoma cells.[1] Proceedings of the National Academy of Sciences.

-

Varki, A., et al. (2022). Essentials of Glycobiology, 4th Edition. Chapter 10: O-GalNAc Glycans. Cold Spring Harbor Laboratory Press.

-

An, G., et al. (2007). The cytoplasmic domain of MUC1 interacts with

-catenin and contributes to the promotion of pancreatic cancer. Molecular Cancer. (Contextualizes Core 3 loss in pancreatic cancer).

Sources

- 1. Core 3 synthase is down-regulated in colon carcinoma and profoundly suppresses the metastatic potential of carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Core 3 synthase is down-regulated in colon carcinoma and profoundly suppresses the metastatic potential of carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Gene - B3GNT6 [maayanlab.cloud]

The Gatekeeper of Mucosal Integrity: A Technical Guide to Core 3 O-Glycan Synthesis and its Master Enzyme, B3GNT6

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Mucin-type O-glycans are critical modulators of protein function, influencing cellular adhesion, signaling, and host-pathogen interactions. The initiation of O-glycan biosynthesis is a pivotal control point, dictating the subsequent elaboration of complex glycan structures. Among the various core structures, the Core 3 O-glycan (GlcNAcβ1-3GalNAcα1-Ser/Thr) plays a specialized and crucial role in maintaining the integrity of the mucosal barrier, particularly within the gastrointestinal tract. Its synthesis is orchestrated by a single, highly specific glycosyltransferase, β1,3-N-acetylglucosaminyltransferase 6 (B3GNT6), also known as Core 3 synthase. This technical guide provides an in-depth exploration of the enzymatic machinery governing Core 3 O-glycan synthesis, with a primary focus on the biochemical characteristics, regulation, and functional significance of B3GNT6. We will delve into the kinetic properties of this enzyme, provide a detailed methodology for its in vitro activity assessment, and discuss its profound implications in health and disease, particularly in oncology and inflammatory conditions. This guide is intended to serve as a comprehensive resource for researchers seeking to understand and therapeutically target this key enzymatic gatekeeper of mucosal health.

Introduction: The Architectural Significance of Core 3 O-Glycans

O-linked glycosylation commences with the attachment of an N-acetylgalactosamine (GalNAc) residue to the hydroxyl group of a serine or threonine residue on a polypeptide chain, forming the Tn antigen.[1] From this foundational structure, a variety of core structures can be synthesized, with Core 1 and Core 2 being the most ubiquitously expressed.[2] The synthesis of Core 3 O-glycans, however, is more restricted, predominantly occurring in the epithelial cells of the gastrointestinal tract and salivary glands.[3][4] This tissue-specific expression underscores the specialized functions of Core 3 structures in mucosal protection and immune modulation.[1]

The presence of Core 3 O-glycans on mucins is essential for the proper formation and function of the protective mucus layer in the colon.[4] This barrier is critical for segregating the luminal microbiota from the underlying host tissue, thereby preventing inflammation and maintaining intestinal homeostasis. The loss of Core 3 O-glycans has been linked to a compromised mucus barrier, increased susceptibility to colitis, and the progression of colorectal cancer.[4] Therefore, understanding the enzymatic control of Core 3 synthesis is of paramount importance for developing novel therapeutic strategies for a range of gastrointestinal diseases.

The Master Architect: β1,3-N-acetylglucosaminyltransferase 6 (B3GNT6)

The synthesis of the Core 3 structure is catalyzed by a single enzyme: β1,3-N-acetylglucosaminyltransferase 6 (B3GNT6), also referred to as Core 3 synthase.[3][5] This enzyme belongs to the glycosyltransferase 31 family and functions as a single-pass type II membrane protein localized to the Golgi apparatus.[3]

Catalytic Function and Substrate Specificity

B3GNT6 catalyzes the transfer of an N-acetylglucosamine (GlcNAc) residue from the donor substrate, UDP-GlcNAc, to the C3 hydroxyl group of the initial GalNAc of the Tn antigen (GalNAcα1-Ser/Thr).[3] This reaction forms the characteristic β1-3 glycosidic linkage of the Core 3 structure. The substrate specificity of B3GNT6 is highly stringent, acting exclusively on the Tn antigen to initiate Core 3 synthesis.[6] This specificity positions B3GNT6 as the sole gatekeeper for this particular O-glycan pathway.[7]

Kinetic Properties of B3GNT6

Understanding the kinetic parameters of B3GNT6 is crucial for designing and interpreting enzymatic assays, as well as for developing potential inhibitors. The following table summarizes the key kinetic data for human B3GNT6.

| Parameter | Value | Substrate | Reference |

| Km | 3.3 mM | GalNAc-alpha-Bn | [1] |

| Vmax | 4.5 nmol/h/mg | GalNAc-alpha-Bn | [1] |

Table 1: Kinetic Parameters of Human B3GNT6. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). These values are essential for quantitative analysis of enzyme activity.

The Core 3 Synthesis Pathway: A Competitive Landscape

The biosynthesis of Core 3 O-glycans exists in a dynamic interplay with the synthesis of Core 1 structures. The Tn antigen serves as a common substrate for both B3GNT6 and the Core 1 β1,3-galactosyltransferase (C1GALT1). Therefore, the relative expression and activity of these two enzymes in the Golgi apparatus determine the predominant O-glycan core structure synthesized in a particular cell type. This competition is a critical regulatory node in O-glycan biosynthesis.

Figure 1: Competition in Core O-Glycan Synthesis. The Tn antigen is a branching point for the synthesis of Core 1 and Core 3 O-glycans, with the enzymatic activity of C1GALT1 and B3GNT6 dictating the pathway.

Experimental Analysis of B3GNT6 Activity: A Step-by-Step Protocol

The quantitative assessment of B3GNT6 activity is fundamental for studying its regulation and for screening potential modulators. The following protocol outlines a robust in vitro enzyme assay based on the detection of the UDP byproduct of the glycosyltransferase reaction.

Principle

This assay measures the activity of B3GNT6 by quantifying the amount of UDP produced when the enzyme transfers GlcNAc from UDP-GlcNAc to an acceptor substrate. The UDP is then converted to ATP by UDP-glucose pyrophosphorylase, and the ATP is subsequently detected using a luciferase/luciferin-based reaction that generates a luminescent signal proportional to the UDP produced.

Materials and Reagents

-

Recombinant human B3GNT6 (expressed in a suitable system, e.g., HEK293 cells)[8]

-

UDP-GlcNAc (donor substrate)[8]

-

Acceptor substrate (e.g., GalNAcα-benzyl or a synthetic peptide containing the Tn antigen)[1][8]

-

Assay Buffer: 100 mM HEPES, pH 7.4, 1 mg/ml BSA, 2 mM MnCl2[8]

-

UDP-Glo™ Glycosyltransferase Assay Kit (Promega) or similar UDP detection system[8]

-

384-well white assay plates

-

Luminometer

Experimental Workflow

Figure 2: Workflow for B3GNT6 In Vitro Activity Assay. A schematic representation of the key steps involved in the preparation, execution, and analysis of the B3GNT6 enzymatic assay.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of recombinant B3GNT6 in an appropriate storage buffer.

-

Prepare stock solutions of UDP-GlcNAc and the acceptor substrate in the assay buffer.

-

Prepare a UDP standard curve according to the UDP detection kit manufacturer's instructions.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing 100 mM HEPES (pH 7.4), 2 mM MnCl2, 1 mg/ml BSA, 1 mM UDP-GlcNAc, and the acceptor substrate at a desired concentration (e.g., ranging from 0 to 10 mM for kinetic studies).[8]

-

Initiate the reaction by adding a predetermined amount of purified B3GNT6 enzyme. The final reaction volume is typically 10 µL.[8]

-

Incubate the reaction mixture at 37°C for 60 minutes.[8]

-

-

UDP Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Using the UDP standard curve, convert the luminescence readings into the concentration of UDP produced.

-

Calculate the specific activity of B3GNT6, typically expressed as nmol of UDP produced per minute per mg of enzyme.

-

Regulation of B3GNT6 Expression and Activity

The expression of B3GNT6 is tightly regulated, primarily at the transcriptional level. The intestine-specific homeodomain transcription factors CDX1 and CDX2 have been implicated in the control of B3GNT6 gene expression.[9][10] The differential expression of these transcription factors along the gastrointestinal tract and during intestinal cell differentiation likely contributes to the restricted expression pattern of B3GNT6.[10]

B3GNT6 in Disease: A Double-Edged Sword

The expression and activity of B3GNT6 are significantly altered in several disease states, highlighting its critical role in maintaining tissue homeostasis.

Cancer

A consistent finding across multiple studies is the marked downregulation of B3GNT6 expression in gastric, colorectal, and pancreatic carcinomas.[3][11] This loss of Core 3 synthase activity leads to a reduction in Core 3 O-glycans and a potential shift towards the synthesis of truncated O-glycans, such as the Tn and sialyl-Tn antigens, which are associated with increased malignant potential, including enhanced cell migration, invasion, and metastasis.[7][11] Re-expression of B3GNT6 in cancer cell lines has been shown to suppress these malignant phenotypes, suggesting that B3GNT6 may function as a tumor suppressor.[11]

Inflammatory Bowel Disease (IBD)

The integrity of the colonic mucus barrier is paramount in preventing the development of IBD. As a key enzyme in the synthesis of mucin O-glycans, B3GNT6 plays a vital role in this process. Studies in mouse models have demonstrated that the absence of Core 3-derived O-glycans due to B3gnt6 deletion results in a compromised mucus layer, increased intestinal permeability, and heightened susceptibility to colitis.[4] This underscores the importance of proper O-glycosylation in maintaining a healthy gut environment.

Future Perspectives and Therapeutic Implications

The pivotal role of B3GNT6 in mucosal health and its dysregulation in major diseases make it an attractive target for therapeutic intervention. Strategies aimed at restoring B3GNT6 expression or activity in cancer could potentially reverse the malignant phenotype associated with aberrant O-glycosylation. Conversely, in the context of IBD, enhancing the synthesis of Core 3 O-glycans could fortify the mucosal barrier and ameliorate inflammation. The development of small molecules or gene-based therapies that modulate B3GNT6 activity represents a promising avenue for future drug development. The in vitro assay described in this guide provides a critical tool for the high-throughput screening of such therapeutic agents.

References

-

B3GNT6 Gene - GeneCards | B3GN6 Protein. (2026, January 14). Retrieved from [Link]

-

B3GNT6 - Acetylgalactosaminyl-O-glycosyl-glycoprotein beta-1,3-N-acetylglucosaminyltransferase - Homo sapiens (Human) | UniProtKB | UniProt. (2007, May 29). Retrieved from [Link]

-

Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways. (n.d.). Retrieved from [Link]

-

Discovery of Glycosyltransferases Using Carbohydrate Arrays and Mass Spectrometry. (n.d.). Retrieved from [Link]

-

B3GNT6 Gene - Ma'ayan Lab – Computational Systems Biology. (n.d.). Retrieved from [Link]

-

B3GNT6 transfers GlcNAc to Tn antigen - Reactome Pathway Database. (n.d.). Retrieved from [Link]

-

B3GNT6 (UDP-GlcNAc:betaGal beta-1,3-N-acetylglucosaminyltransferase 6 (core 3 synthase)) - Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2009, May 1). Retrieved from [Link]

-

Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021, December 20). Retrieved from [Link]

-

Differential regulation of the glucose-6-phosphatase TATA box by intestine-specific homeodomain proteins CDX1 and CDX2 - PMC - NIH. (n.d.). Retrieved from [Link]

-

B3GNT6 transfers GlcNAc to Tn antigen. (n.d.). Retrieved from [Link]

-

HPLC result of standard N-acetylglucosamine (A).HPLC picture of the reaction mixture after 6 hours (B). - ResearchGate. (n.d.). Retrieved from [Link]

-

HPLC-Based Enzyme Assays for Sirtuins - Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

High performance liquid chromatography (HPLC) profiles of the reaction... - ResearchGate. (n.d.). Retrieved from [Link]

-

Association between the expression of core 3 synthase and survival outcomes of patients with cholangiocarcinoma - PMC. (n.d.). Retrieved from [Link]

-

Cdx1 and Cdx2 Exhibit Transcriptional Specificity in the Intestine - PMC - NIH. (2013, January 30). Retrieved from [Link]

-

Clinicopathological significance of core 3 O-glycan synthetic enzyme, β1,3-N-acetylglucosaminyltransferase 6 in pancreatic ductal adenocarcinoma | PLOS One. (n.d.). Retrieved from [Link]

Sources

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Enzyme assay of N-acetylglucosaminyltransferase VI (GnT-VI, GnT-IVc, MGAT4C) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Association between the expression of core 3 synthase and survival outcomes of patients with cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Glycosyltransferases Using Carbohydrate Arrays and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | B3GNT6 transfers GlcNAc to Tn antigen [reactome.org]

- 7. Clinicopathological significance of core 3 O-glycan synthetic enzyme, β1,3-N-acetylglucosaminyltransferase 6 in pancreatic ductal adenocarcinoma | PLOS One [journals.plos.org]

- 8. irp.cdn-website.com [irp.cdn-website.com]

- 9. Differential regulation of the glucose-6-phosphatase TATA box by intestine-specific homeodomain proteins CDX1 and CDX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cdx1 and Cdx2 Exhibit Transcriptional Specificity in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gene - B3GNT6 [maayanlab.cloud]

Role of "GlcNAc beta(1-3)GalNAc-alpha-Thr" in cell signaling pathways

The Core 3 O-Glycan Axis: GlcNAc 1-3GalNAc -Thr in Mucosal Homeostasis and Carcinogenesis

Executive Summary

The disaccharide structure GlcNAc

This technical guide delineates the structural biology, biosynthetic regulation, and signaling implications of Core 3 O-glycans. It focuses on the role of the enzyme B3GNT6 (Core 3 Synthase) as a tumor suppressor in colorectal cancer (CRC) and details the PPAR

Structural and Biosynthetic Basis[2]

The Moiety

The Core 3 structure is formed by the addition of N-acetylglucosamine (GlcNAc) in a

-

IUPAC Name: GlcNAc

1-3GalNAc -

Key Enzyme:

-1,3-N-acetylglucosaminyltransferase 6 (B3GNT6 )[5] -

Primary Substrate: MUC2 (in the colon)[6]

Biosynthetic Competition

The synthesis of Core 3 occurs in the Golgi apparatus and competes directly with the formation of Core 1 structures. The relative activity of B3GNT6 versus C1GALT1 (Core 1 synthase) determines the glycan profile of the cell.

-

High B3GNT6: Favors Core 3

Robust mucus barrier, resistance to proteolysis. -

High C1GALT1 / Low B3GNT6: Favors Core 1

Associated with inflammation and carcinoma when Core 3 is lost.

Biosynthetic Pathway Visualization

Figure 1: The biosynthetic bifurcation point at the Tn Antigen. B3GNT6 activity is required to divert flux toward Core 3 synthesis, essential for mucosal protection.

Mechanistic Role in Cell Signaling[8]

The role of Core 3 extends beyond structural "padding."[2] It is an active component of the PPAR

The PPAR -KLF4-B3GNT6 Axis

Recent transcriptomic analyses identify B3GNT6 as a direct transcriptional target of Krüppel-like factor 4 (KLF4), which is in turn upregulated by Peroxisome Proliferator-Activated Receptor Gamma (PPAR

-

Activation: Ligand binding activates PPAR

. -

Transcription: PPAR

upregulates KLF4. -

Glycosylation: KLF4 binds the promoter of B3GNT6, increasing Core 3 synthase expression.

-

Barrier Function: Increased Core 3 glycosylation of MUC2 renders the mucin resistant to bacterial proteases (e.g., StcE from E. coli).

-

Suppression: An intact barrier prevents bacterial contact with the epithelium, suppressing TLR-mediated NF-

B activation and subsequent tumorigenesis.

Signaling Cascade Visualization

Figure 2: The Tumor Suppressor Axis.[2] Activation of PPAR

Analytical Methodologies

Detecting Core 3 O-glycans requires specific protocols due to their lack of a consensus peptide sequence and lower abundance compared to N-glycans.

Detection Strategy: Lectin vs. Mass Spectrometry

| Method | Target / Specificity | Pros | Cons |

| Lectin Histochemistry | BSL-II (Griffonia simplicifolia II) | Binds terminal GlcNAc residues. Simple visualization in tissue sections. | Not strictly specific to Core 3 (binds any terminal GlcNAc); requires pre-digestion of sialic acids. |

| MALDI-FTICR-MS | Permethylated Glycans | High resolution; differentiates isobaric structures; robust sequencing. | Requires release from protein; loss of context (which site was modified). |

| LC-MS/MS (Glycoproteomics) | Intact Glycopeptides | Maps glycan to specific Ser/Thr site. | Complex data analysis; lower sensitivity for specific core structures. |

Protocol: Reductive -Elimination & Permethylation

Rationale: O-glycans are chemically released using alkaline borohydride. The borohydride reduces the released hemiacetal to an alditol, preventing the "peeling" reaction (stepwise degradation of the glycan from the reducing end).

Step 1: Reductive Release

-

Sample: 50–100

g of purified glycoprotein or mucin fraction.[7] -

Reagent: Prepare 1.0 M NaBH

in 0.1 M NaOH. -

Reaction: Incubate sample with reagent at 42°C for 16–18 hours.

-

Critical Control: Do not exceed 45°C to minimize peptide bond cleavage, though some degradation is inevitable.

-

-

Neutralization: Stop reaction with cold 1.0 M Acetic Acid (dropwise) until bubbling ceases.

-

Desalting: Pass through a cation exchange column (Dowex 50W-X8, H+ form) to remove Na+ ions. Lyophilize.

-

Borate Removal: Add 1 mL Methanol:Acetic Acid (9:1), vortex, and dry under N

stream. Repeat 3–5 times.-

Why: Borate forms complexes with polyols; methyl borate is volatile and removes the boron.

-

Step 2: Solid-Phase Permethylation (Spin Column)

Rationale: Methylating all hydroxyl groups stabilizes the sialic acids (preventing loss during MS) and increases ionization efficiency (hydrophobicity).

-

Beads: Place NaOH beads in a spin column.

-

Solvent: Resuspend dried glycans in 30

L DMSO + 1.2 -

Incubation: Apply to column. Incubate 25 mins at Room Temp.

-

Elution: Spin down. Wash with Acetonitrile.[7]

-

Liquid-Liquid Extraction: Mix eluate with Chloroform and Water. Discard aqueous (top) phase. Dry the organic (bottom) phase.

-

Analysis: Resuspend in 50% Methanol for MALDI-MS.

Therapeutic Implications

The elucidation of the PPAR

PPAR Agonists (Rosiglitazone)[11]

-

Mechanism: Rosiglitazone, traditionally a diabetes drug, has been shown to restore B3GNT6 expression in CRC models.

-

Effect: Restoration of Core 3 O-glycosylation re-establishes the mucus barrier, reducing bacterial infiltration and inflammation.

-

Status: While effective in pre-clinical models for colitis-associated cancer, systemic side effects of TZDs (thiazolidinediones) require targeted delivery strategies (e.g., colonic-release formulations).

Bacterial Protease Inhibitors

References

-

Restoring O-glycosylation and expression of MUC2 limits progression of colorectal cancer. Source: ResearchGate / BioRxiv (2024/2026) URL:[Link] Significance:[4][9][10][11][12][13][14][15][16][17] Establishes the PPAR

-KLF4-B3GNT6 axis and the protective role of Core 3 against bacterial proteases. -

Core 3-derived O-glycans are essential for intestinal mucus barrier function. Source: PubMed / Methods in Enzymology (2010) URL:[Link] Significance: The foundational paper describing the phenotype of the C3GnT (B3GNT6) knockout mouse (susceptibility to colitis).

-

Downregulation of B3GNT6 is a predictor of poor outcomes in patients with colorectal cancer. Source:[2][5][12] World Journal of Surgical Oncology (2022) URL:[Link] Significance: Validates B3GNT6 as a prognostic biomarker in human clinical data.[12]

-

Glycomic Profiling of N-glycans and O-glycans by Mass Spectrometry. Source: Emory University School of Medicine Core Protocols URL:[Link] Significance: Provides the standard operating procedure for reductive

-elimination and permethylation. -

Current Methods for the Characterization of O-Glycans. Source: Journal of Proteome Research (2020) URL:[Link] Significance:[4][9][12][15][16][17] Reviews the comparative advantages of MS techniques for O-glycan analysis.

Sources

- 1. Study on the Role of Core 3 O-Glycans in Colorectal Cancer Using Cell Models | FDA [fda.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]

- 4. sussex-research.com [sussex-research.com]

- 5. genecards.org [genecards.org]

- 6. escholarship.org [escholarship.org]

- 7. cores.emory.edu [cores.emory.edu]

- 8. biorxiv.org [biorxiv.org]

- 9. neb.com [neb.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Downregulation of B3GNT6 is a predictor of poor outcomes in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Processing O-glycan core 1, Gal beta 1-3GalNAc alpha-R. Specificities of core 2, UDP-GlcNAc: Gal beta 1-3 GalNAc-R(GlcNAc to GalNAc) beta 6-N-acetylglucosaminyltransferase and CMP-sialic acid: Gal beta 1-3GalNAc-R alpha 3-sialyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

"GlcNAc beta(1-3)GalNAc-alpha-Thr" expression in different cell types

The following technical guide details the expression, function, and analysis of the Core 3 O-glycan structure.

Structure: GlcNAc

Executive Summary: The "Barrier" Glycan

In the landscape of mucin-type O-glycosylation, the structure GlcNAc

Its primary physiological role is the synthesis of rigid, high-molecular-weight mucins in the gastrointestinal tract.[1] The loss of Core 3 expression is a hallmark of colorectal carcinoma (CRC) and a driver of spontaneous colitis , making its detection a vital metric in mucosal immunology and oncology drug development.

Biosynthetic Niche & Pathway Logic

Understanding Core 3 expression requires mapping its competition with Core 1. Both pathways compete for the same precursor: the Tn Antigen (GalNAc

The Competitive Divergence

-

The Precursor: Polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) add GalNAc to Ser/Thr residues.[1]

-

The Core 1 Switch (Ubiquitous): The enzyme C1GALT1 adds Galactose.[3] This is the default pathway in most cells.

-

The Core 3 Switch (Restricted): The enzyme B3GNT6 adds GlcNAc.[4][5] This reaction is slower and requires high enzyme levels to outcompete C1GALT1.

Pathway Visualization

The following diagram illustrates the competitive biosynthesis and the downstream elongation that creates the mucosal barrier.

Figure 1: Competitive divergence of O-glycan biosynthesis.[1] B3GNT6 activity is the rate-limiting step for Core 3 formation, essential for mucosal barrier integrity.[1]

Expression Landscape by Cell Type

The expression of GlcNAc

Quantitative Expression Profile

| Cell Type / Tissue | Core 3 Expression Status | Biological Context |

| Colonic Goblet Cells | High (Dominant) | Primary site.[1] Essential for MUC2 mucin polymerization and barrier formation against microbiota. |

| Salivary Glands | Moderate | Contributes to salivary mucin viscosity (MUC5B/MUC7). |

| Stomach Epithelium | Moderate | Protects gastric lining; expression decreases in H. pylori infection. |

| Small Intestine | Low/Moderate | Present, but Core 1 is often more prevalent than in the colon. |

| Respiratory Epithelium | Low | Human respiratory mucins are dominated by Core 1/2 structures. |

| Colorectal Cancer (CRC) | Lost / Downregulated | Critical Pathology: B3GNT6 is silenced. Re-expression suppresses tumor migration.[2][5] |

| Pancreatic Cancer | Lost | Similar downregulation pattern to CRC; correlates with poor prognosis.[5] |

| Leukocytes (T/B Cells) | Absent | Immune cells predominantly express Core 1 and Core 2 (for selectin binding). |

The "Loss of Function" Mechanism in Cancer

In healthy colonic crypts, B3GNT6 is driven by the transcription factor CDX2 . In CRC, CDX2 downregulation leads to B3GNT6 silencing. This forces the cell to default to Core 1 synthesis, exposing the Tn antigen (a tumor-associated carbohydrate antigen) and altering integrin signaling (

Analytical Workflows & Protocols

Detecting Core 3 is challenging because no single lectin is perfectly specific for it (unlike PNA for Core 1). Mass Spectrometry (MS) remains the gold standard for structural validation, while Transcriptional Profiling is best for screening.

Method A: O-Glycomic Profiling (Mass Spectrometry)

Use this for definitive structural confirmation in tissue samples.[1]

Protocol:

-

Sample Prep: Lyse cells/tissue in homogenization buffer. Delipidate using Chloroform/Methanol (2:1).

-

Mucin Enrichment: Digest with Trypsin (removes non-mucin proteins). The mucin domains (highly glycosylated) are resistant to Trypsin.

-

Release (Reductive

-Elimination): -

Purification: Desalt using Porous Graphitized Carbon (PGC) cartridges.

-

Derivatization (Permethylation):

-

Incubate dried glycans with NaOH/DMSO and Methyl Iodide (CH

I). -

Why: Stabilizes sialic acids and increases ionization efficiency in MS.

-

-

Analysis: MALDI-TOF-MS or LC-ESI-MS/MS.

Method B: Transcriptional Validation (qRT-PCR)

Use this for high-throughput screening of cell lines.[1]

Since B3GNT6 activity correlates strictly with Core 3 presence, mRNA quantification is a reliable proxy.

-

Target Gene: B3GNT6 (Human) or B3gnt6 (Mouse).

-

Control Gene: C1GALT1 (to calculate the Core 3/Core 1 ratio).

-

Primer Design: Ensure primers span exon junctions to avoid genomic DNA amplification.

Method C: Differential Lectin/Enzyme Blotting

Use this when MS is unavailable, but interpret with caution.[1]

There is no "anti-Core 3" antibody. Instead, use a subtraction method:

-

Control: Stain with VVA (Vicia villosa agglutinin) or anti-Tn antibody. (Detects naked Tn).

-

Experiment: Treat lysate with recombinant B3GNT6 + UDP-GlcNAc in vitro.

-

Readout: If the native sample already had Core 3, the Tn signal will be low. If the sample was Core 3-deficient (like cancer), adding B3GNT6 will convert Tn -> Core 3 (blocking the anti-Tn signal).[1]

-

Note: This is an inverse assay. You are measuring the capacity to be glycosylated or the absence of Tn.

-

Functional Mechanism: The Mucosal Firewall

Why does the cell invest energy in Core 3? The GlcNAc

Figure 2: Functional consequence of Core 3 expression.[1] The Core 3-derived mucin forms a "firewall" that prevents bacterial contact with the epithelium, thereby suppressing inflammation (colitis).[1]

References

-

Iwai, T., et al. (2002). Molecular cloning and characterization of a novel human beta-1,3-N-acetylglucosaminyltransferase (beta3Gn-T6), an enzyme synthesizing the core 3 structure of O-glycans.[1] Journal of Biological Chemistry. Link

-

Iwai, T., et al. (2005). Core 3 synthase is down-regulated in colon carcinoma and regulates cell migration and invasion.[1] Proceedings of the National Academy of Sciences. Link[1]

-

An, G., et al. (2007). Increased susceptibility to colitis and colorectal tumors in mice lacking core 3-derived O-glycans.[1][8] Journal of Experimental Medicine. Link[1]

-

Bergstrom, K., & Xia, L. (2013). Mucin-type O-glycans and their roles in intestinal homeostasis.[1] Glycobiology. Link

-

Moremen, K.W., et al. (2012). Vertebrate protein glycosylation: diversity, synthesis and function. Nature Reviews Molecular Cell Biology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. fda.gov [fda.gov]

- 3. Defective Intestinal Mucin-type O-glycosylation Causes Spontaneous Colitis-associated Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gene - B3GNT6 [maayanlab.cloud]

- 6. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. rupress.org [rupress.org]

"GlcNAc beta(1-3)GalNAc-alpha-Thr" as a biomarker in cancer

Technical Guide: GlcNAc (1-3)GalNAc- -Thr (Core 3 O-Glycan) as a Cancer Biomarker

Executive Summary

GlcNAc

This guide dissects the utility of Core 3 as a prognostic indicator, detailing the mechanistic consequences of its loss (invasion/metastasis) and providing a validated mass spectrometry (MS) workflow for its detection in clinical samples.

Part 1: Molecular Identity & Biosynthetic Mechanism

Structural Definition

The Core 3 structure is a disaccharide attached to a Serine or Threonine residue on the protein backbone.

-

IUPAC Name:

-acetyl-D-glucosaminyl- -

Symbolic Representation: 🟦-🟨 (GlcNAc-GalNAc)

-

Biosynthetic Enzyme: Core 3 Synthase (Gene: B3GNT6; Protein:

-1,3-N-acetylglucosaminyltransferase 6).

The "Biosynthetic Switch"

In the Golgi apparatus, the nascent Tn antigen (GalNAc-

-

Normal Epithelium: High B3GNT6 expression

Predominance of Core 3 -

Malignant Transformation: Epigenetic silencing of B3GNT6

Loss of Core 3

Pathway Visualization

The following diagram illustrates the competitive glycosylation pathways and the consequence of B3GNT6 downregulation.

Caption: Competitive O-glycosylation pathways. In cancer, B3GNT6 silencing shifts flux toward Core 1/Tn antigens.

Part 2: Clinical Utility & Biomarker Status

Prognostic Significance

Core 3 is a loss-of-function biomarker . Its presence indicates healthy, differentiated tissue, while its absence correlates with disease progression.

| Cancer Type | Biomarker Status | Clinical Correlation | Mechanism |

| Colorectal Cancer (CRC) | Downregulated | Poor survival; Lymph node metastasis. | Loss of Core 3 leads to exposure of naked Tn antigen, facilitating invasion via lectin interactions. |

| Pancreatic Cancer (PDAC) | Downregulated | Aggressive tumor growth. | Re-expression of B3GNT6 in models suppresses |

| Prostate Cancer | Downregulated | High Gleason score. | Core 3 glycans normally mask cryptic protein epitopes; loss exposes them to the immune system or ECM receptors. |

Mechanism of Action (The "Why")

Why does Core 3 suppress tumors?

-

Steric Shielding: Core 3-derived mucins form a rigid steric barrier, preventing interaction between cell surface receptors (e.g., Integrins) and the Extracellular Matrix (ECM).

-

Integrin Modulation: Loss of Core 3 alters the glycosylation of

2

Part 3: Analytical Workflows (Detection & Validation)

Detecting a specific linkage (GlcNAc

Recommended Workflow: Glycomic Profiling

The following workflow ensures the differentiation of Core 3 from other O-glycan cores.

Caption: MS-based O-glycomic workflow. Permethylation is crucial for linkage analysis and stabilizing sialic acids.

Protocol: Reductive -Elimination & Permethylation

This protocol is designed for self-validation through the inclusion of internal standards.

Phase 1: Glycan Release

-

Lysis: Homogenize 10 mg tumor tissue in lysis buffer (0.1% SDS, 50mM Tris-HCl).

-

Elimination: Add 500

L of 0.1 M NaOH / 1 M NaBH-

Why: This releases O-glycans and converts the reducing end GalNAc to GalNAc-ol (alditol), preventing "peeling" (degradation) reactions.

-

-

Neutralization: Slowly add 10% Acetic Acid on ice until pH reaches 6.0.

-

Desalting: Pass through a DOWEX 50W-X8 (H+ form) column to remove Na+ ions. Lyophilize the flow-through.

-

Borate Removal: Add 500

L Methanol:Acetic Acid (9:1), vortex, and dry under Nitrogen stream. Repeat 5x.-

Critical Step: Removes borate complexes formed during reduction which interfere with MS.

-

Phase 2: Permethylation (The "Solid-Phase" Method)

Permethylation converts all hydroxyl groups to methyl ethers, increasing hydrophobicity and ionization efficiency in MS.

-

Spin Column: Pack a micro-spin column with NaOH beads suspended in Acetonitrile (ACN).

-

Reagents: Dissolve dried glycans in 30

L DMSO + 1.2 -

Reaction: Load sample onto the NaOH column. Spin at 2000g for 2 mins. Reload flow-through and spin again (Repeat 5x).

-

Quench: Add 200

L Chloroform to the flow-through. Wash with 200 -

Dry: Dry the organic phase (Chloroform) containing permethylated glycans.

Phase 3: LC-MS/MS Analysis

-

Column: Porous Graphitized Carbon (PGC) (Hypercarb, 3

m). PGC separates isomeric glycans (e.g., Core 1 vs Core 3) based on 3D planarity. -

Target: Look for the permethylated disaccharide mass.

-

Core 3 (GlcNAc-GalNAc-ol): m/z ~534.3 [M+Na]+ (HexNAc-HexNAc-ol).

-

Differentiation: Use MS/MS fragmentation. Core 3 yields a specific B-ion at m/z 260 (GlcNAc+) and a Y-ion at m/z 298 (GalNAc-ol+).

-

Part 4: Future Outlook & Therapeutic Targeting

The identification of Core 3 loss offers a dual opportunity:

-

Stratification: Patients with low B3GNT6 expression (confirmed by IHC or MS) are candidates for more aggressive adjuvant therapy due to higher metastatic risk.

-

Gene Therapy: Re-introduction of B3GNT6 via viral vectors or mRNA lipid nanoparticles (LNPs) is an emerging therapeutic strategy. Restoring Core 3 forces the "capping" of oncogenic Tn antigens, effectively normalizing the tumor cell surface.

References

-

Iwai, T., et al. (2005). "Core 3 synthase is down-regulated in colon carcinoma and regulates cell migration." Proceedings of the National Academy of Sciences, 102(12), 4572-4577. Link

-

Chik, J. H., et al. (2014). "Comprehensive glycomics comparison between colon cancer cell lines and tumours." Journal of Proteomics, 108, 146-162. Link

-

Ho, W. L., et al. (2013). "Expression of core 3 synthase in human pancreatic cancer cells suppresses tumor growth and metastasis." Cancer Research, 73(12), 3740-3750. Link

-

Jensen, P. H., et al. (2010). "Structural analysis of N- and O-glycans released from glycoproteins." Nature Protocols, 7(7), 1299-1310. Link

-

Brockhausen, I. (2006). "Mucin-type O-glycans in human colon and breast cancer: glycodynamics and functions." EMBO Reports, 7(6), 599-604. Link

An In-Depth Technical Guide to the Evolutionary Conservation of Core 3 O-Glycan Biosynthesis

Introduction: A Tale of Two Cores in Mucin Architecture

In the intricate world of post-translational modifications, glycosylation stands as a paramount process, dictating the structure, function, and stability of a vast array of proteins. Among the diverse glycan structures, mucin-type O-glycans, initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues, are fundamental to the biology of secreted and membrane-bound proteins.[1][2] The subsequent elaboration of this initial Tn antigen gives rise to a variety of core structures, with Core 1 and Core 3 representing two major, yet evolutionarily distinct, biosynthetic pathways.[3][4]

Core 1 O-glycans, characterized by the addition of a galactose residue to the initial GalNAc, are ubiquitously expressed across a wide range of cell types and are highly conserved throughout the animal kingdom.[3][5] In stark contrast, Core 3 O-glycans, formed by the addition of an N-acetylglucosamine (GlcNAc) residue, exhibit a much more restricted expression pattern, primarily confined to the mucosal surfaces of the gastrointestinal tract and the salivary glands in mammals.[4][6] This guide delves into the evolutionary conservation of Core 3 O-glycan biosynthesis, exploring the phylogenetic journey of its key architect, the enzyme β1,3-N-acetylglucosaminyltransferase 6 (B3GNT6), also known as Core 3 synthase (C3GnT). We will examine the functional imperatives that have driven its retention in specific lineages and the implications of its absence in others, providing a comprehensive resource for researchers in glycobiology, immunology, and drug development.

The Linchpin of Core 3 Synthesis: The B3GNT6 Enzyme

The synthesis of the Core 3 structure (GlcNAcβ1-3GalNAcα1-Ser/Thr) is catalyzed by the single enzyme, B3GNT6.[7] This type II transmembrane protein resides in the Golgi apparatus and utilizes UDP-GlcNAc as a sugar donor to modify the Tn antigen.[7] The presence and activity of B3GNT6 are the primary determinants of a cell's ability to produce Core 3 O-glycans.

The B3GNT Gene Family: A Phylogenetic Perspective

B3GNT6 belongs to the β1,3-N-acetylglucosaminyltransferase (B3GNT) family, which itself is a part of the larger glycosyltransferase family 31 (GT31) in the Carbohydrate-Active enZYmes (CAZy) database.[8] The GT31 family has a deep evolutionary ancestry, with members identified in Metazoa, Fungi, and even Choanoflagellates, suggesting its ancient origins.[8] Phylogenetic analyses of the broader B3GT family, which includes enzymes with different sugar specificities, indicate a complex history of gene duplication and diversification.[8][9]

While a comprehensive phylogenetic tree detailing the specific evolution of B3GNT6 across a wide range of invertebrates is still an active area of research, the available genomic and transcriptomic data suggest a more limited distribution compared to the enzymes responsible for Core 1 synthesis. The restricted expression of Core 3 structures to specialized tissues in mammals points towards a more recent evolutionary innovation or a selective loss in many lineages.

Evolutionary Trajectory of Core 3 O-Glycans: A Patchwork of Conservation and Loss

The story of Core 3 O-glycan conservation is one of tissue-specific functional adaptation, particularly in the context of mucosal immunity and barrier function.

Prevalence in Mammals: A Gut Feeling

In mammals, the expression of B3GNT6 and, consequently, Core 3 O-glycans is predominantly localized to the colon, with some expression in other mucosal tissues like the salivary glands.[4][6] This restricted expression pattern is in stark contrast to the near-ubiquitous presence of Core 1 O-glycans. This suggests a specialized role for Core 3 structures in the unique environment of the lower gastrointestinal tract.

| Core Structure | Key Enzyme | Typical Location in Mammals | Evolutionary Conservation |

| Core 1 | C1GALT1 | Ubiquitous | Highly conserved across Metazoa |

| Core 3 | B3GNT6 (C3GnT) | Colon, Salivary Glands | Restricted, suggesting lineage-specific retention/loss |

The Vertebrate Story: Beyond the Gut

Investigations into non-mammalian vertebrates are beginning to shed light on the broader evolutionary history of Core 3 O-glycans. The presence or absence of B3GNT6 orthologs in the genomes of fish, amphibians, reptiles, and birds will be critical to understanding when this biosynthetic pathway emerged and how its tissue specificity has evolved.

Invertebrate Lineages: A Divergent Path

The world of invertebrate O-glycosylation is vastly diverse. While the initiation of mucin-type O-glycans with GalNAc is a conserved feature, the subsequent core structures can vary significantly. The presence of a true Core 3 structure and a B3GNT6 ortholog in invertebrates appears to be rare, with many lineages having evolved their own unique O-glycan core structures. This divergence highlights the immense evolutionary plasticity of glycosylation pathways.

Functional Imperatives: Why Conserve Core 3 O-Glycans?

The selective pressure to maintain Core 3 O-glycan biosynthesis in the mammalian gut is intrinsically linked to the co-evolution of the host with its resident microbiota and the constant challenge of enteric pathogens.

The Mucus Barrier: A First Line of Defense

The primary function of Core 3 O-glycans is their integral role in the structure and function of the colonic mucus layer.[10] Mucins, the major protein components of mucus, are heavily decorated with O-glycans, which contribute to their gel-forming properties and their ability to act as a physical barrier.[2] Studies using knockout mouse models have unequivocally demonstrated that the absence of Core 3 O-glycans, due to the deletion of the B3gnt6 gene, leads to a compromised mucus barrier, increased intestinal permeability, and heightened susceptibility to colitis.[10]

Co-evolution with Mucins: A Tale of Two Genes

The evolution of Core 3 O-glycans is tightly linked to the evolution of the mucin gene family. Mucin genes have undergone rapid evolution, with frequent gene duplications and the emergence of novel mucins through the acquisition of proline, threonine, and serine-rich (PTS) repeat domains, which are the sites of O-glycosylation.[1][11] The tissue-specific expression of B3GNT6 likely co-evolved with the expression of specific mucins, such as MUC2, the primary gel-forming mucin in the colon, to create a highly specialized and robust mucosal defense system.

Transcriptional Regulation: Orchestrating Tissue-Specific Expression

The highly restricted expression of B3GNT6 is a key feature of its biology and is controlled at the level of gene transcription. While the precise regulatory network is still being fully elucidated, several lines of evidence point to the involvement of transcription factors that govern intestinal epithelial cell differentiation and function.

Gastrointestinal development and lineage specification are driven by a complex interplay of transcription factors.[12] It is plausible that key regulators of colonic epithelial identity, such as CDX2 or other homeobox proteins, play a role in activating B3GNT6 expression. The promoter region of the B3GNT6 gene likely contains binding sites for these tissue-specific transcription factors, ensuring its expression is confined to the appropriate cellular context. Further research, including chromatin immunoprecipitation sequencing (ChIP-seq) and promoter-reporter assays, is needed to definitively identify the transcriptional regulators of B3GNT6.

Experimental Workflows for Investigating Core 3 O-Glycan Conservation

A multi-faceted approach is required to investigate the evolutionary conservation and function of Core 3 O-glycan biosynthesis.

Bioinformatic and Phylogenetic Analysis

-

Ortholog Mining: Utilize genomic and transcriptomic databases (e.g., NCBI Orthologs, Ensembl) to search for orthologs of B3GNT6 across a wide range of vertebrate and invertebrate species.

-

Phylogenetic Tree Construction: Perform multiple sequence alignments of identified B3GNT6 orthologs and related B3GNT family members. Construct phylogenetic trees using methods such as maximum likelihood or Bayesian inference to visualize their evolutionary relationships.

-

Synteny Analysis: Examine the genomic context of the B3GNT6 gene in different species to identify conserved syntenic blocks, which can provide further evidence for orthology.

Experimental Validation

-

Gene Expression Analysis: For species with identified B3GNT6 orthologs, perform quantitative real-time PCR (qRT-PCR) on various tissues to determine the tissue-specificity of its expression. In situ hybridization can provide a more precise spatial localization of the transcripts.

-

Glycomic Analysis: Utilize mass spectrometry-based glycomic techniques to analyze the O-glycan profiles of proteins from relevant tissues. This will confirm the presence or absence of Core 3 structures and provide a quantitative measure of their abundance.

Conclusion and Future Directions

The evolutionary history of Core 3 O-glycan biosynthesis is a compelling example of how a specific glycosylation pathway has been conserved in particular lineages to meet the demands of a highly specialized biological niche. The restricted expression of B3GNT6 in the mammalian gut underscores the critical role of Core 3 O-glycans in maintaining the integrity of the mucosal barrier and in the complex interplay between the host and its microbiome.

Future research should focus on a more comprehensive phylogenetic analysis of the B3GNT gene family across a wider range of invertebrate and non-mammalian vertebrate species to pinpoint the evolutionary origins of Core 3 synthesis. Unraveling the transcriptional regulatory networks that govern the tissue-specific expression of B3GNT6 will provide deeper insights into its developmental and physiological roles. Furthermore, exploring the diversity of Core 3 O-glycan structures and their protein carriers in different species will undoubtedly reveal novel functions for this fascinating and functionally significant glycosylation pathway. For drug development professionals, a thorough understanding of the conservation and function of Core 3 O-glycans is crucial for the development of therapeutics targeting inflammatory bowel disease and certain cancers where O-glycosylation is often altered.

References

-

Mariethoz, J., et al. (2021). A phylogenetic view and functional annotation of the animal β1,3-glycosyltransferases of the GT31 CAZy family. Glycobiology, 31(11), 1335-1356. [Link]

-

Desseyn, J. L., et al. (1998). Evolutionary history of the 11p15 human mucin gene family. Journal of Molecular Evolution, 46(1), 102-106. [Link]

-

BioTechniques. (2022). How Did Mucus Evolve to be so Slimy? [Link]

-

Shen, S., et al. (2022). A mechanism of gene evolution generating mucin function. Science Advances, 8(34), eabm9512. [Link]

-

Pang, A. W., et al. (2022). A mechanism of gene evolution generating mucin function. Science Advances, 8(34), eabm9512. [Link]

-

Wikipedia. Mucin. [Link]

-

Shiraishi, N., et al. (2001). Identification and characterization of three novel beta1,3-N-acetylglucosaminyltransferases structurally related to the beta1,3-galactosyltransferase family. Journal of Biological Chemistry, 276(5), 3498-3507. [Link]

-

Varki, A., et al. (2022). Essentials of Glycobiology, 4th edition. Chapter 9, O-GalNAc Glycans. [Link]

-

Xia, L., et al. (2014). Mucin-type O-glycosylation is critical for vascular integrity. Glycobiology, 24(10), 927-936. [Link]

-

PubChem. Mucin core 3 and core 4 O-glycosylation. [Link]

-

Manya, H., et al. (2021). Regulatory Mechanisms of Laminin-Binding O-Mannosyl Glycan Biosynthesis. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

GeneCards. B3GNT6 Gene. [Link]

-

National Center for Biotechnology Information. Gene: B3GNT3. [Link]

-

Wikipedia. Beta-1,3-N-acetylglucosaminyltransferase 3. [Link]

-

National Center for Biotechnology Information. Orthologs: B3GLCT. [Link]

-

Xia, L. (2010). Core 3-derived O-glycans are essential for intestinal mucus barrier function. Methods in Enzymology, 479, 123-141. [Link]

-

Stine, R. R., et al. (2022). Transcriptional regulation of metabolism in the intestinal epithelium. American Journal of Physiology-Gastrointestinal and Liver Physiology, 322(4), G367-G376. [Link]

-

National Center for Biotechnology Information. Orthologs: B3GNT2. [Link]

-

Neher, F., et al. (2016). Phylogenetic relationships among known β-1,3-glucanases and diglycosidases. Journal of Basic Microbiology, 56(10), 1107-1117. [Link]

-

Tapia-Rojas, C., et al. (2019). Vertebrate and invertebrate orthologs genes. ResearchGate. [Link]

-

Acevedo, M. F., et al. (2022). N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling. International Journal of Molecular Sciences, 23(19), 11822. [Link]

-

Kim, T. H., et al. (2019). Gastrointestinal transcription factors drive lineage-specific developmental programs in organ specification and cancer. Science Advances, 5(12), eaaw3142. [Link]

-

Chen, C., et al. (2003). Transcriptional regulation of A33 antigen expression by gut-enriched Krüppel-like factor. Oncogene, 22(34), 5232-5239. [Link]

-

Kahn, A., & Vasseur, M. (1995). Transcriptional control of metabolic regulation genes by carbohydrates. Biochimie, 77(10), 777-785. [Link]

Sources

- 1. biotechniques.com [biotechniques.com]

- 2. Mucin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mucin core 3 and core 4 O-glycosylation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]

- 6. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Identification and characterization of three novel beta 1,3-N-acetylglucosaminyltransferases structurally related to the beta 1,3-galactosyltransferase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Core 3-derived O-glycans are essential for intestinal mucus barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A mechanism of gene evolution generating mucin function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gastrointestinal transcription factors drive lineage-specific developmental programs in organ specification and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chemical synthesis of "GlcNAc beta(1-3)GalNAc-alpha-Thr" glycopeptides

Application Note: Chemical Synthesis of "GlcNAc (1-3)GalNAc -Thr" Glycopeptides[1]

Executive Summary

The "Core 3" O-glycan structure (GlcNAc

This guide details the chemical synthesis of the Fmoc-Thr(Ac

Retrosynthetic Analysis & Strategy

The synthesis relies on a convergent cassette strategy . Instead of glycosylating a pre-formed peptide (which risks low yields and anomerization), we synthesize the complete glycosylated amino acid building block first. This building block is compatible with standard Fmoc-SPPS protocols.

Strategic Disconnections